(3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine
Overview
Description
“(3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine”, also known as 3-MP2G, is an organosulfur compound that has a variety of uses in scientific research and laboratory experiments1. Its chemical structure consists of a thiol group, an alkyl group, and a phenyl group1. It is a small molecule that is able to interact with other molecules in a variety of ways, making it a useful tool for scientific research1.
Synthesis Analysis
The synthesis of 3-MP2G involves a variety of chemical reactions. The retrosynthesis analysis of 3-MP2G employs AI-Powered Synthesis Planning, which leverages a vast database of chemical reactions to predict feasible synthetic routes1. This process is specifically designed for one-step synthesis, providing concise and direct routes for the target compounds1.Molecular Structure Analysis
The molecular formula of 3-MP2G is C12H15NO3S1. Its molecular weight is 258.35 g/mol1. The InChI Key is LJJKNPQAGWVLDQ-RALIUCGRSA-N1. The IUPAC Name is 2-[[2-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-sulfanylpropanoyl]amino]acetic acid1.
Chemical Reactions Analysis
The chemical reactions involving 3-MP2G are complex and varied. The feature employs a Neural Network model to accurately predict essential reaction conditions such as solvent, reagent, catalyst, temperature, and solvent score1.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-MP2G are not explicitly mentioned in the search results. However, as an organosulfur compound, it likely shares some properties with other thiols, which are known for their pungent, disagreeable odor2.Scientific Research Applications
Synthesis Techniques and Applications
A novel route for introducing glycine/mercaptoacetic acid units into electron-poor alkenes has been developed, offering a direct method to afford functionally rich α-amino acids or α-mercapto acids. This method is significant for synthesizing complex molecules with potential biological activity (L. Yadav & Ankita Rai, 2008). Additionally, the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine showcases a technique for native chemical ligation at phenylalanine, further expanding the toolbox for peptide and protein engineering (D. Crich & Abhisek Banerjee, 2007).
Biological Activity and Chemical Interaction
Research on S-glycosyl and S-alkyl derivatives of certain triazinones, including their synthesis using halo compounds, indicates significant in vitro anticancer activities for some derivatives. This highlights the potential therapeutic applications of mercapto and glycine derivatives in cancer treatment (H. Saad & A. Moustafa, 2011). The study on the addition of N-(2-mercaptopropyonyl)glycine to monoterpenes illustrates the formation of terpenoids with sulfide groups and peptide fragments, suggesting biological activity and potential applications in medicinal chemistry (L. Nikitina et al., 2002).
Structural and Mechanistic Insights
Investigations into the coordination properties of dimethyltin(IV) with N-(2-mercaptopropionyl)glycine compared to its dipeptide analogues reveal significant changes in metal complex speciation and stability. This research provides insight into the structural basis of metal-ligand interactions, which could inform the design of new metal-based drugs or catalysts (K. Gajda-Schrantz et al., 2003).
Safety And Hazards
The safety and hazards associated with 3-MP2G are not explicitly mentioned in the search results. However, it is noted that it is for research use only and not for human or veterinary use1.
Future Directions
The future directions of 3-MP2G are not explicitly mentioned in the search results. However, given its usefulness in scientific research and laboratory experiments, it is likely that further research will continue to explore its potential applications1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature.
properties
IUPAC Name |
2-[[2-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-sulfanylpropanoyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKNPQAGWVLDQ-RALIUCGRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CS)C(=O)NCC(=O)O)[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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